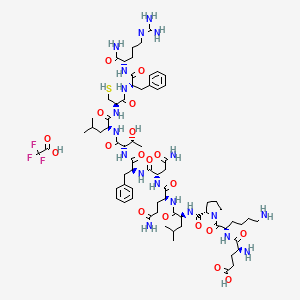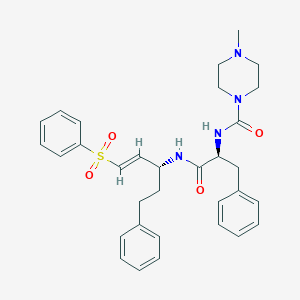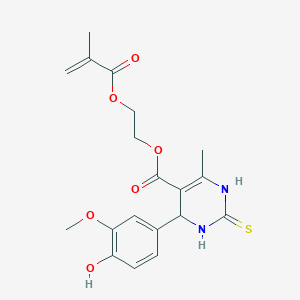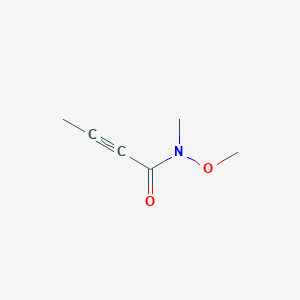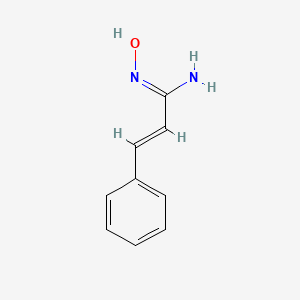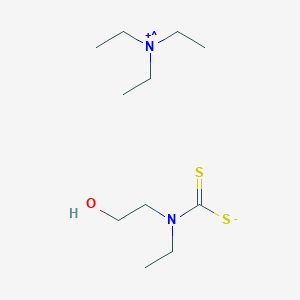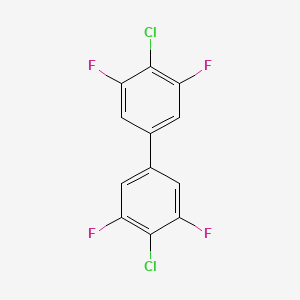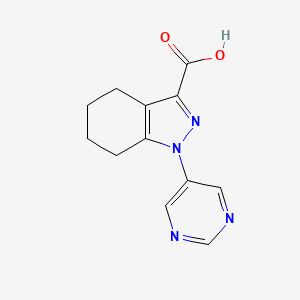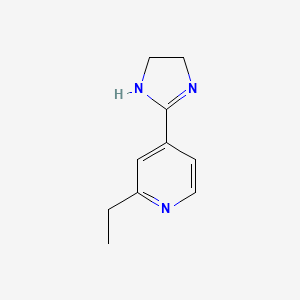
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a dihydrofuran ring
Méthodes De Préparation
The synthesis of 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone typically involves the reaction of 4,5-dihydro-2-furanone with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as trifluoroacetic acid and 4,5-dihydro-2-furanone.
Applications De Recherche Scientifique
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The dihydrofuran ring may also play a role in modulating the compound’s activity by influencing its three-dimensional structure and electronic properties.
Comparaison Avec Des Composés Similaires
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone can be compared with other similar compounds, such as:
1-(4,5-Dihydro-2-Furanyl)-1-Butanol: This compound has a butanol group instead of an ethanone group, leading to different chemical and biological properties.
4-tert-Butyl-1-(4,5-Dihydro-2-Furanyl)Cyclohexanol: The presence of a cyclohexanol ring in this compound results in distinct reactivity and applications.
1-(4,5-Dihydro-2-Furanyl)Cyclooctanol:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique electronic and steric properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H5F3O2 |
|---|---|
Poids moléculaire |
166.10 g/mol |
Nom IUPAC |
1-(2,3-dihydrofuran-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h2H,1,3H2 |
Clé InChI |
WZGXQDDJTGPJFM-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


